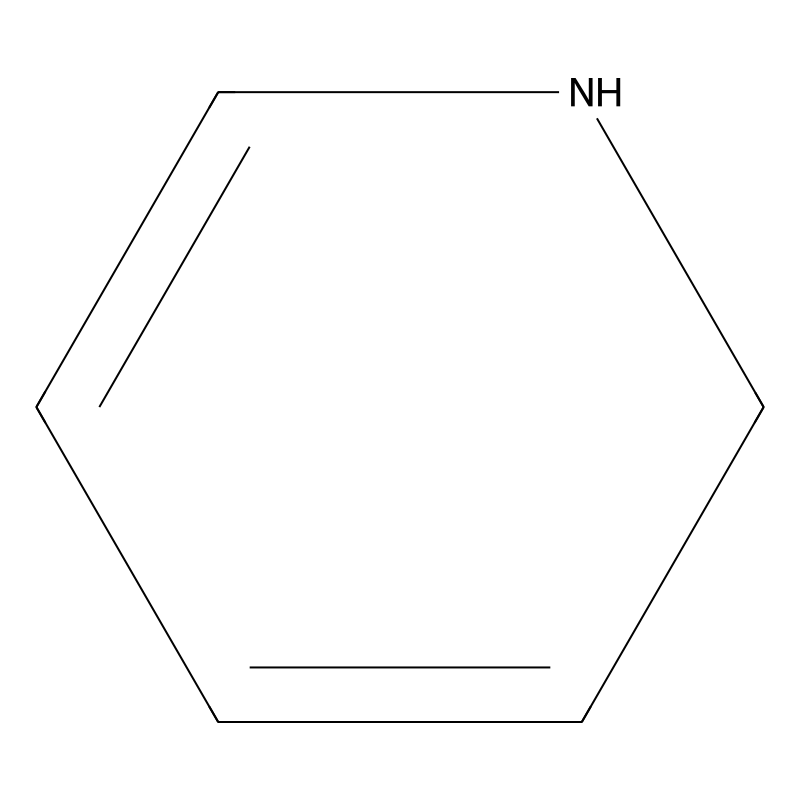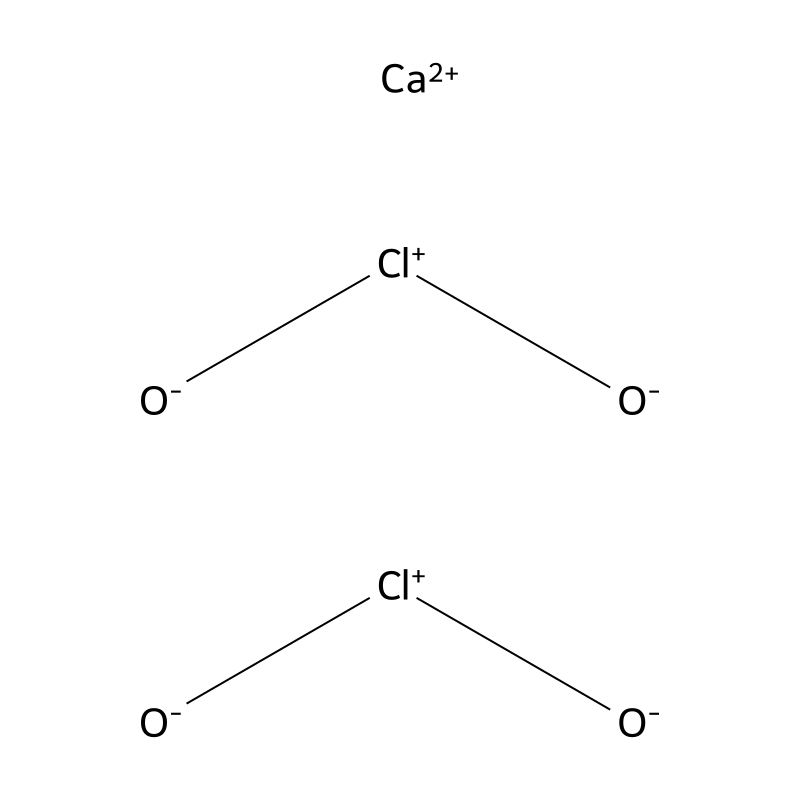Ammonium hexachlororhodate(III)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate in Organic Synthesis
Scientific Field: Organic Chemistry
Summary of the Application: Ammonium hexachlororhodate(III) is used as an intermediate in organic synthesis . This means it is used in the production of other chemicals, often serving as a building block in the creation of complex organic molecules.
Results or Outcomes: The outcomes of these syntheses can also vary widely, as they depend on the specific reactions being performed. The use of ammonium hexachlororhodate(iii) as an intermediate can often enable the efficient production of complex organic molecules .
Functionalization of Multi-Walled Carbon Nanotubes (MWCNT)
Scientific Field: Nanotechnology
Summary of the Application: Ammonium hexachlororhodate(III) can be used as a precursor for the functionalization of multi-walled carbon nanotubes (MWCNT) with metallic nanoparticles . This process can enhance the properties of MWCNT, such as their electrical conductivity and mechanical strength, making them more suitable for various applications in electronics and materials science.
Methods of Application: The specific methods of application can vary, but typically involve the dispersion of MWCNT in a solution containing Ammonium hexachlororhodate(III), followed by a reduction process to deposit the metallic nanoparticles on the surface of the MWCNT .
Results or Outcomes: The functionalization of MWCNT with metallic nanoparticles can significantly enhance their properties, opening up new possibilities for their use in various fields, such as the development of high-performance composite materials, sensors, and electronic devices .
Preparation of Pharmaceuticals and Agrochemicals
Scientific Field: Pharmaceutical and Agrochemical Industries
Summary of the Application: Ammonium hexachlororhodate(III) is used as an important raw material and intermediate in the preparation of pharmaceuticals and agrochemicals . It plays a crucial role in the synthesis of various drugs and agrochemical products.
Results or Outcomes: The outcomes of these syntheses can also vary widely, as they depend on the specific reactions being performed. The use of ammonium hexachlororhodate(iii) as an intermediate can often enable the efficient production of various pharmaceuticals and agrochemicals .
Ammonium hexachlororhodate(III) is an inorganic compound with the molecular formula and a CAS number of 15336-18-2. It appears as a transparent red-brown odorless solution and is highly soluble in water, with a solubility of approximately 99.8 g/L at 20 °C . The compound consists of ammonium cations and octahedral hexachlororhodate anions, making it an important salt in various chemical applications .
Ammonium hexachlororhodate(III) can be synthesized through various methods:
- Direct Reaction: The compound can be produced by reacting rhodium(III) chloride with ammonium chloride in aqueous solutions.
- Precipitation Method: Mixing solutions of rhodium(III) chloride and ammonium chloride results in the formation of ammonium hexachlororhodate(III) as a precipitate, which can then be filtered and dried.
- Solvothermal Synthesis: This method involves heating the reactants under pressure in a solvent that facilitates the formation of the desired compound.
Each method has its advantages and can be selected based on the desired purity and yield.
Interaction studies involving ammonium hexachlororhodate(III) focus primarily on its reactivity with other chemical species. Notably, its interactions with strong oxidizing agents can lead to hazardous reactions. Additionally, studies have examined its behavior under thermal decomposition conditions, providing insights into its stability and potential breakdown products .
Ammonium hexachlororhodate(III) shares similarities with other metal chlorides and coordination compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ammonium hexachloroplatinate(IV) | Used in similar catalytic processes but involves platinum. | |
| Potassium hexachlororhodate(III) | Similar structure but utilizes potassium instead of ammonium. | |
| Sodium hexachlororhodate(III) | Another sodium variant used for similar applications. |
The uniqueness of ammonium hexachlororhodate(III) lies in its specific ammonium cation composition, which influences its solubility and reactivity compared to other metal chlorides.
GHS Hazard Statements
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








